4-Methylcinnamic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURHILYUWQEGOS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901045 | |
| Record name | NoName_95 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-39-3 | |
| Record name | trans-p-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1866-39-3 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-p-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |
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Foundational & Exploratory
4-Methylcinnamic acid chemical properties and structure
An In-depth Technical Guide to 4-Methylcinnamic Acid: Chemical Properties and Structure
Introduction
This compound, also known as p-methylcinnamic acid, is an organic compound belonging to the class of cinnamic acids.[1][2] These compounds are characterized by a phenyl group attached to an acrylic acid moiety. This compound specifically features a methyl group substituent at the para position (position 4) of the phenyl ring. It serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities, including its use as an intervention catalyst to overcome antifungal tolerance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 162.19 g/mol | [1][3][5][7] |
| CAS Number | 1866-39-3 | [1][2][4][5][6] |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | [1][6] |
| Synonyms | p-Methylcinnamic acid, trans-p-Methylcinnamic acid, (E)-3-(p-Tolyl)acrylic acid | [1][7] |
| Appearance | White to light yellow or pale cream powder/crystals | [5][6] |
| Melting Point | 196-202 °C | [2][6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [3][4] |
| SMILES | Cc1ccc(cc1)\C=C\C(O)=O | [1][5][6][8] |
| InChI | 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | [1][5][7] |
| InChIKey | RURHILYUWQEGOS-VOTSOKGWSA-N | [1][5][6][8] |
Molecular Structure and Spectroscopic Data
This compound possesses a planar structure due to the sp² hybridization of the carbon atoms in the benzene ring and the acrylic acid moiety. The "trans" or "(E)" configuration of the double bond is the more stable and common isomer.[1] The structural characteristics of this compound have been elucidated using various spectroscopic and crystallographic techniques.
Crystal Structure: The crystal structure of this compound has been determined, and the data is available in crystallographic databases.[1] These studies provide precise information on bond lengths, bond angles, and the packing of the molecules in the solid state.
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.[9]
-
Mass Spectrometry: Mass spectrometry data, including GC-MS, reveals a molecular ion peak corresponding to the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkene and the aromatic ring, and C-H stretches.[7]
Experimental Protocols
The synthesis of this compound can be achieved through various organic reactions. A common and efficient method is the Knoevenagel condensation.
Synthesis of this compound via Knoevenagel Condensation
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and malonic acid.
Materials:
-
4-Methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde and malonic acid in ethanol.
-
Add a catalytic amount of piperidine and a small amount of pyridine to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound crystals.[10]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Knoevenagel condensation.
References
- 1. This compound | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1866-39-3 [chemicalbook.com]
- 3. This compound | Antifungal | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound, predominantly trans, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. p-Methylcinnamic acid [webbook.nist.gov]
- 8. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound(1866-39-3) 1H NMR spectrum [chemicalbook.com]
- 10. theaic.org [theaic.org]
An In-depth Technical Guide to the Synthesis of (E)-3-(4-methylphenyl)prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (E)-3-(4-methylphenyl)prop-2-enoic acid, a valuable intermediate in pharmaceutical and chemical research. The document details key methodologies, including the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, and the Heck reaction, presenting comparative quantitative data and detailed experimental protocols.
Core Synthesis Pathways
(E)-3-(4-methylphenyl)prop-2-enoic acid, also known as 4-methylcinnamic acid, can be synthesized through several established organic reactions. The choice of pathway often depends on factors such as starting material availability, desired yield and purity, and reaction conditions. This guide focuses on the most prevalent and effective methods.
Table 1: Comparison of Synthesis Pathways for (E)-3-(4-methylphenyl)prop-2-enoic Acid and Analogues
| Synthesis Pathway | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Notes |
| Perkin Reaction | 4-Methylbenzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 3-8 hours | 180°C | ~33% | Yield reported for this compound. Conventional heating. |
| Perkin Reaction (Microwave) | 4-Methylbenzaldehyde, Acetic Anhydride | Sodium Acetate | None (neat) | 5 minutes | Microwave (320W) | >70% (analogue) | Yield for cinnamic acid; expected to be similar for the 4-methyl derivative[1]. |
| Knoevenagel Condensation | 4-Methylbenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 2-4 hours | Water-bath | Up to 95% (analogue) | High yields reported for similar benzaldehydes[2]. |
| Knoevenagel Condensation | 4-Methylbenzaldehyde, Malonic Acid | Triethylamine, Piperidine | Toluene | 2-3 hours | Reflux | 80-90% (analogue) | Pyridine-free method with good yields for various cinnamic acids[3]. |
| Claisen-Schmidt (via ester) | 4-Methylbenzaldehyde, Methyl Acetate | Sodium Metal, Methanol | Toluene | 20 hours | 30°C | 87-95% (ester) | Requires subsequent hydrolysis to yield the carboxylic acid[4]. |
| Heck Reaction | 4-Bromotoluene, Acrylic Acid | Palladium Catalyst | Various | Variable | Variable | High yields | General method for C-C bond formation; specific conditions vary[5]. |
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthesis pathways.
Perkin Reaction Protocol (Conventional Heating)
This protocol is adapted from the general procedure for synthesizing cinnamic acid.[6]
Reagents:
-
4-Methylbenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
Procedure:
-
In a round-bottomed flask, combine 4-methylbenzaldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate in a molar ratio of approximately 1:1.5:0.6.
-
Fit the flask with an air condenser and heat the mixture in an oil bath at 180°C for 3 to 5 hours.
-
While still hot, pour the reaction mixture into a larger flask containing water.
-
Add a saturated aqueous solution of sodium carbonate with vigorous shaking until the mixture is alkaline to neutralize the remaining acetic anhydride and convert the product to its sodium salt.
-
Steam distill the mixture to remove any unreacted 4-methylbenzaldehyde.
-
Cool the residual solution and filter to remove any resinous by-products.
-
Acidify the filtrate by slowly adding concentrated hydrochloric acid with vigorous stirring.
-
Cool the mixture in an ice bath to complete the precipitation of (E)-3-(4-methylphenyl)prop-2-enoic acid.
-
Collect the crude product by vacuum filtration, wash with cold water, and allow it to drain well.
-
Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain the purified acid.
Knoevenagel Condensation Protocol (Doebner Modification)
This protocol is a standard Doebner modification of the Knoevenagel condensation.[2][7]
Reagents:
-
4-Methylbenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottomed flask, dissolve malonic acid (1.1-1.5 equivalents) in pyridine.
-
Add 4-methylbenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture on a water bath for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the crude (E)-3-(4-methylphenyl)prop-2-enoic acid by vacuum filtration.
-
Wash the solid with water to remove any remaining salts.
-
Recrystallize the crude product from an appropriate solvent to yield the pure acid.
Synthesis Pathway Diagrams
The following diagrams illustrate the core chemical transformations and a generalized experimental workflow for the synthesis of (E)-3-(4-methylphenyl)prop-2-enoic acid.
Caption: General scheme of the Perkin Reaction for this compound synthesis.
Caption: Knoevenagel condensation pathway leading to this compound.
Caption: A generalized experimental workflow for the synthesis and purification.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. DE662646C - Process for the preparation of oxycinnamic acids - Google Patents [patents.google.com]
Solubility of 4-Methylcinnamic Acid in different organic solvents
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methylcinnamic Acid in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for formulation, purification, and analytical method development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key workflows.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, some data has been reported by commercial suppliers.
Table 1: Reported Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL (339.11 mM) | Sonication is recommended to facilitate dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (616.56 mM) | Ultrasonic treatment and warming to 37°C may be necessary. |
Note: The conflicting data for DMSO may be due to different experimental conditions or measurement techniques.
Due to the limited availability of comprehensive public data on the solubility of this compound, the following table presents data for the closely related parent compound, trans-Cinnamic Acid. This information can serve as a valuable reference point for estimating the solubility behavior of its methylated derivative, though empirical determination is always recommended.
Table 2: Illustrative Solubility of trans-Cinnamic Acid in Various Organic Solvents at Different Temperatures
(Data presented is for the parent compound, trans-Cinnamic Acid, and serves as a reference.)
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3^) |
| Alcohols | ||
| Methanol | 283.15 | 115.6 |
| 293.15 | 168.2 | |
| 303.15 | 239.8 | |
| 313.15 | 335.1 | |
| 323.15 | 459.7 | |
| 333.15 | 620.1 | |
| Ethanol | 283.15 | 102.1 |
| 293.15 | 148.5 | |
| 303.15 | 212.1 | |
| 313.15 | 296.8 | |
| 323.15 | 410.2 | |
| 333.15 | 559.8 | |
| 1-Propanol | 283.15 | 89.7 |
| 293.15 | 130.5 | |
| 303.15 | 186.4 | |
| 313.15 | 262.1 | |
| 323.15 | 364.5 | |
| 333.15 | 499.2 | |
| n-Butanol | 283.15 | 78.9 |
| 293.15 | 114.8 | |
| 303.15 | 164.2 | |
| 313.15 | 231.5 | |
| 323.15 | 323.1 | |
| 333.15 | 446.5 | |
| Isopropyl Alcohol | 283.15 | 85.3 |
| 293.15 | 124.1 | |
| 303.15 | 177.5 | |
| 313.15 | 250.3 | |
| 323.15 | 349.8 | |
| 333.15 | 482.1 | |
| Isobutyl Alcohol | 283.15 | 72.4 |
| 293.15 | 105.3 | |
| 303.15 | 150.9 | |
| 313.15 | 213.1 | |
| 323.15 | 298.1 | |
| 333.15 | 412.8 |
This data for trans-Cinnamic Acid is adapted from studies on its solid-liquid phase equilibrium in alcohols.
Experimental Protocols for Solubility Determination
The following protocols describe common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely used technique for determining equilibrium solubility.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is placed in a constant-temperature shaker bath and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should match the equilibration temperature.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method, such as gravimetry or UV-Vis spectrophotometry.
Gravimetric Analysis
Gravimetric analysis is a straightforward and accurate method for quantifying the amount of solute in a saturated solution.
Protocol:
-
Weighing the Sample: A known volume or mass of the filtered saturated solution (obtained from the shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in a fume hood on a hot plate or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Drying to a Constant Weight: The container with the solid residue is placed in an oven (e.g., at 60-80°C) until a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.
-
Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.
UV-Vis Spectrophotometry
For compounds that have a chromophore, like this compound, UV-Vis spectrophotometry offers a sensitive and rapid method for concentration determination.
Protocol:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.
-
Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.
-
Analysis of the Saturated Solution: The saturated solution obtained from the shake-flask method is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualizations
The following diagrams illustrate the workflows for the experimental determination of solubility.
Caption: Workflow of the Isothermal Shake-Flask Method.
Caption: Workflow for Gravimetric Analysis of Solubility.
Caption: Workflow for Solubility Determination by UV-Vis Spectrophotometry.
References
Theoretical Insights into the Molecular Structure of 4-Methylcinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields, including medicinal chemistry and materials science. Understanding its molecular structure and electronic properties is crucial for elucidating its reactivity, biological activity, and potential applications. This technical guide provides an in-depth overview of the theoretical studies on the molecular structure of this compound, drawing upon computational chemistry methods to detail its geometric, vibrational, and electronic characteristics. While direct, comprehensive theoretical studies on this compound are limited, this guide synthesizes available data and extrapolates from studies on structurally analogous compounds to present a robust theoretical profile.
Computational Methodology
The theoretical data presented herein is primarily derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules.
Core Computational Protocol:
A common and reliable level of theory employed for molecules of this nature is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This approach has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of cinnamic acid derivatives.
Key Steps in the Computational Workflow:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a minimum energy structure.
-
Frequency Calculations: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Further analyses, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses, are performed on the optimized geometry to understand the charge distribution, intramolecular interactions, and electronic reactivity of the molecule.
Below is a graphical representation of the typical computational workflow for theoretical studies of molecular structures.
Molecular Geometry
The optimized molecular geometry of this compound is expected to be largely planar, particularly the cinnamic acid backbone, due to the sp² hybridization of the carbon atoms in the aromatic ring and the acrylic acid moiety. The "trans" isomer, where the carboxyl group and the phenyl ring are on opposite sides of the double bond, is generally the more stable conformer.
| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |
| Bond Lengths | ||
| C=O (carbonyl) | ~1.21 - 1.23 | |
| C-O (hydroxyl) | ~1.35 - 1.37 | |
| C=C (alkene) | ~1.34 - 1.36 | |
| C-C (phenyl-alkene) | ~1.47 - 1.49 | |
| C-C (aromatic) | ~1.39 - 1.42 | |
| C-C (methyl) | ~1.51 - 1.53 | |
| Bond Angles | ||
| C=C-C (alkene) | ~120 - 122 | |
| C-C=O (carbonyl) | ~123 - 125 | |
| C-C-O (hydroxyl) | ~110 - 112 | |
| C-C-C (in ring) | ~118 - 121 |
Vibrational Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can aid in the assignment of experimental spectral bands. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
The following table summarizes the key expected vibrational modes for this compound and their approximate theoretical wavenumbers, based on studies of similar compounds.[2][3]
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹, scaled) |
| O-H stretch | Carboxylic acid hydroxyl group | ~3500 - 3600 |
| C-H stretch (aromatic) | Phenyl ring C-H bonds | ~3000 - 3100 |
| C-H stretch (methyl) | Methyl group C-H bonds | ~2900 - 3000 |
| C=O stretch | Carbonyl group of carboxylic acid | ~1700 - 1750 |
| C=C stretch (alkene) | Alkene double bond | ~1620 - 1650 |
| C=C stretch (aromatic) | Phenyl ring skeletal vibrations | ~1580 - 1610 |
| C-O stretch | Carboxylic acid C-O bond | ~1280 - 1320 |
| O-H bend (in-plane) | Carboxylic acid hydroxyl group | ~1350 - 1450 |
Electronic Properties
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution within the molecule and the nature of intramolecular interactions. For this compound, the analysis would reveal the delocalization of π-electrons across the conjugated system, from the phenyl ring through the acrylic acid moiety. The oxygen atoms of the carboxyl group are expected to have the highest negative charge, making them potential sites for electrophilic attack. The methyl group acts as a weak electron-donating group, which can subtly influence the electronic properties of the phenyl ring.
The logical relationship for interpreting NBO analysis results in the context of molecular stability is depicted below.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, reflecting the π-electron system. The LUMO is anticipated to be distributed over the acrylic acid moiety, particularly the C=O bond. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
| Parameter | Description | Expected Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 to -6.5 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | ~ 4.0 to 5.0 |
Experimental Data for Comparison
While this guide focuses on theoretical studies, comparison with experimental data is crucial for validation. Experimental ¹H and ¹³C NMR chemical shifts for trans-4-methylcinnamic acid have been reported.[4] This data can be used to benchmark the accuracy of theoretical NMR predictions, which are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
Conclusion
Theoretical studies provide a powerful lens through which to examine the molecular structure and properties of this compound. While a dedicated, comprehensive computational investigation of this specific molecule is yet to be published, by drawing on data from closely related cinnamic acid derivatives, we can construct a detailed and reliable theoretical profile. The insights into its geometry, vibrational modes, and electronic characteristics are invaluable for researchers in drug development and materials science, providing a fundamental understanding that can guide further experimental work and the rational design of new molecules with desired properties. Future theoretical work should focus on a dedicated study of this compound to provide more precise quantitative data and explore its interactions with biological targets.
References
An In-depth Technical Guide to 4-Methylcinnamic Acid (CAS 1866-39-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcinnamic acid (CAS: 1866-39-3), a derivative of cinnamic acid, is an organic compound with significant potential in various scientific fields, particularly in drug development and materials science. It serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Notably, it has demonstrated promising antifungal properties, making it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and biological activities of this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[2][3] Its key chemical and physical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 1866-39-3 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 162.19 g/mol | [1][4][5][7] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enoic acid |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 196-198 °C | [4][7][8] |
| Boiling Point | 300.6 °C (estimated) | [9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [10][11] |
| logP (o/w) | 2.870 (estimated) | [9] |
Table 3: Spectral Data of this compound
| Technique | Key Data | Reference |
| ¹H NMR | Spectral data available. | [9][11][12] |
| ¹³C NMR | Spectral data available. | |
| Infrared (IR) | Spectral data available. | [13] |
| Mass Spectrometry (MS) | m/z Top Peak: 162 | [14] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several established organic reactions. The Perkin and Knoevenagel condensation reactions are two common and effective methods.
1. Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde (p-tolualdehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).
-
Diagram of Perkin Reaction Workflow
-
Detailed Protocol:
-
Combine p-tolualdehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture in an oil bath at 180°C for 5 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker containing water.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, acidify the solution with concentrated hydrochloric acid until precipitation is complete.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.
-
2. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aromatic aldehyde (p-tolualdehyde) with a compound containing an active methylene group (malonic acid) in the presence of a basic catalyst (e.g., pyridine and piperidine).
-
Diagram of Knoevenagel Condensation Workflow
Knoevenagel Condensation for this compound. -
Detailed Protocol:
-
Dissolve p-tolualdehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then purify by recrystallization.
-
Purification: Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
-
Detailed Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Analytical Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR: Pulse angle: 30-45°; Acquisition time: 2-4 s; Relaxation delay: 1-5 s.
-
¹³C NMR: Pulse angle: 30-45°; Acquisition time: 1-2 s; Relaxation delay: 2-5 s.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Can be run in either positive or negative ion mode.
Biological Activity: Antifungal Properties
Recent studies have highlighted the potential of this compound as an antifungal agent. It has been shown to act as an intervention catalyst, enhancing the efficacy of conventional antifungal drugs. [2][15]
Mechanism of Action
The proposed antifungal mechanism of this compound involves the disruption of the fungal cell wall. [2]This action can potentiate the effects of other cell wall-disrupting agents. While not definitively proven for the 4-methyl derivative, related cinnamic acids are known to inhibit the fungal enzyme benzoate 4-hydroxylase (CYP53), which is crucial for the detoxification of aromatic compounds in fungi. [16]Inhibition of this enzyme could be a contributing factor to its antifungal activity.
-
Diagram of Proposed Antifungal Mechanism
Proposed antifungal mechanism of this compound.
Antifungal Susceptibility Testing
A standard method to evaluate the antifungal activity of this compound is through broth microdilution assays.
-
Detailed Protocol:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a growth medium such as RPMI-1640.
-
Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus in medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Safety Information
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. [17]
Table 4: Hazard and Precautionary Statements
| Type | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation | [17] |
| Hazard | H319 | Causes serious eye irritation | [17] |
| Hazard | H335 | May cause respiratory irritation | [17] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [17] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [17] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [17] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with significant potential, particularly in the realm of antifungal drug development. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and purification, analytical techniques for its characterization, and insights into its biological activity. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers and scientists working with this promising molecule. Further investigation into its specific molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. researchgate.net [researchgate.net]
- 10. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. This compound | Antifungal | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]
The Multifaceted Biological Activities of Cinnamic Acid and Its Derivatives: A Technical Guide
Introduction: Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its synthetic and natural derivatives have garnered significant attention within the scientific community.[1][2] This diverse class of compounds exhibits a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of cinnamic acid and its derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Numerous studies have demonstrated the potential of cinnamic acid and its derivatives as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5]
Quantitative Anticancer Data
The anticancer efficacy of various cinnamic acid derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Derivative 5 | A-549 (Lung Cancer) | 10.36 | [3] |
| Cinnamic Acid Derivative 1 | A-549 (Lung Cancer) | 11.38 | [3] |
| Cinnamic Acid Derivative 9 | A-549 (Lung Cancer) | 11.06 | [3] |
| Cinnamic Acid Derivative 2 | Fem-x (Malignant Melanoma) | 42-166 | [6] |
| Cinnamic Acid Derivative 5 | Fem-x (Malignant Melanoma) | 42-166 | [6] |
| Cinnamic Acid Derivative 2 | HeLa (Cervical Cancer) | 42-166 | [6] |
| Cinnamic Acid Derivative 5 | HeLa (Cervical Cancer) | 42-166 | [6] |
| Cinnamic Acid Derivative 2 | K562 (Myelogenous Leukemia) | 42-166 | [6] |
| Cinnamic Acid Derivative 5 | K562 (Myelogenous Leukemia) | 42-166 | [6] |
| Cinnamic Acid Derivative 2 | MCF-7 (Breast Cancer) | 42-166 | [6] |
| Cinnamic Acid Derivative 5 | MCF-7 (Breast Cancer) | 42-166 | [6] |
| Compound 4ii | HT-29 (Colon Cancer) | <240 | [7] |
| Compound 4ii | A-549 (Lung Cancer) | <240 | [7] |
| Compound 4ii | OAW-42 (Ovarian Cancer) | <240 | [7] |
| Compound 4ii | MDA-MB-231 (Breast Cancer) | <240 | [7] |
| Compound 4ii | HeLa (Cervical Cancer) | <240 | [7] |
| Compound 4 | HL60 (Leukemia) | 8.09 | [8] |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [8] |
| Compound 4 | A549 (Lung Cancer) | 9.34 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A-549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cinnamic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the cytotoxicity of cinnamic acid derivatives using the MTT assay.
Antioxidant Activity
Cinnamic acid and its derivatives are known to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[9][10] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases.
Quantitative Antioxidant Data
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Compound/Derivative | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Cinnamic Acid | DPPH | 0.18 | [9][11] |
| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 | [9][11] |
| Vitamin C (Standard) | DPPH | 0.12 | [9][11] |
| Cinnamic Acid Ester 5c | DPPH | 56.35 | [12] |
| Cinnamic Acid Ester 5a | DPPH | 26100 | [12] |
| Cinnamic Acid Ester 5b | DPPH | 47900 | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method for assessing the antioxidant potential of various compounds.[2][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Cinnamic acid derivatives
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives and the positive control in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or control solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH should also be measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Caption: Workflow for determining the antioxidant activity of cinnamic acid derivatives using the DPPH assay.
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential alternatives to conventional antibiotics.[14][15] Their mechanisms of action often involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic Acid Derivative | Staphylococcus aureus | 256 - 4096 | [16] |
| Ferulic Acid | Staphylococcus aureus | 256 - 4096 | [16] |
| p-Coumaric Acid | Staphylococcus aureus | 256 - 4096 | [16] |
| Sinapic Acid | Staphylococcus aureus | 256 - 4096 | [16] |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide Derivative 7 | Reference bacterial strains | >500 | [17] |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide Derivative 8 | Reference bacterial strains | >500 | [17] |
| Synthetic Cinnamide 6 | Candida albicans | 626.62 µM | [18] |
| Synthetic Cinnamide 18 | Staphylococcus aureus | 458.15 µM | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[1][19][20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cinnamic acid derivatives
-
Standard antibiotic or antifungal agent (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]
-
Serial Dilution: Prepare two-fold serial dilutions of the cinnamic acid derivatives and the positive control in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been shown to possess potent anti-inflammatory properties by modulating key inflammatory pathways.[21][22] A primary mechanism of their anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][23]
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Cinnamic acid derivatives can inhibit this pathway at various points, including the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.[23][25]
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Stimulation with LPS induces a pro-inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[26][27]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Cinnamic acid derivatives
-
Griess reagent for NO measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of cinnamic acid derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a vehicle control.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group to determine the anti-inflammatory effect of the cinnamic acid derivatives.
Cinnamic acid and its derivatives represent a versatile and promising class of bioactive compounds with significant potential for therapeutic applications. Their well-documented anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, supported by a growing body of quantitative data, underscore their importance in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further explore and harness the therapeutic benefits of these remarkable natural and synthetic molecules. Further investigation into the precise molecular mechanisms and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical realities.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 13. marinebiology.pt [marinebiology.pt]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 25. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
Methodological & Application
Application Note: High-Purity 4-Methylcinnamic Acid via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient protocol for the purification of 4-Methylcinnamic Acid using flash column chromatography. The described methodology is ideal for researchers in organic synthesis and drug development requiring high-purity samples of this compound, effectively removing unreacted starting materials and side-products commonly associated with its synthesis, such as the Perkin reaction. This protocol specifies the use of silica gel as the stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase, modified with acetic acid to ensure sharp peaks and high resolution.
Introduction
This compound is a derivative of cinnamic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a component in the development of advanced materials. Synthetic routes to this compound, such as the Perkin reaction between p-tolualdehyde and acetic anhydride, often yield a crude product containing unreacted starting materials and other impurities. For many applications, particularly in drug development, a high degree of purity is essential. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography.
Data Presentation
The following table summarizes the typical results obtained from the purification of a crude sample of this compound synthesized via the Perkin reaction.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Initial Mass | 5.0 g | - |
| Final Mass (Yield) | - | 4.2 g (84%) |
| Purity (by HPLC) | ~85% | >98% |
| Melting Point | 194-197 °C | 196-198 °C[1] |
| Key Impurities | p-tolualdehyde, acetic anhydride | Not detectable by HPLC |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid
-
Glass chromatography column (40 mm diameter, 400 mm length)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Mobile Phase Preparation
-
Eluent A: 90:10 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid
-
Eluent B: 70:30 (v/v) n-Hexane:Ethyl Acetate + 0.5% Acetic Acid
Sample Preparation
-
Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane (DCM) or a 50:50 mixture of hexane and ethyl acetate.
-
Add approximately 10 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry-loading sample.
Column Packing (Slurry Method)
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in Eluent A. For a 40 mm column, approximately 100-120 g of silica gel is appropriate.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
Chromatographic Separation
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.
-
Gently add a small amount of Eluent A to the top of the column, being careful not to disturb the sample layer.
-
Fill the column with Eluent A.
-
Begin elution with Eluent A, collecting fractions (e.g., 20 mL each).
-
Monitor the separation by TLC analysis of the collected fractions. A suitable TLC mobile phase is 7:3 Hexane:Ethyl Acetate with a drop of acetic acid. Visualize spots under a UV lamp at 254 nm.
-
After the less polar impurities (e.g., unreacted p-tolualdehyde) have eluted, switch to Eluent B to elute the this compound.
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white solid.
-
Dry the product under vacuum to remove any residual solvent.
Mandatory Visualizations
References
Antifungal Applications of 4-Methylcinnamic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antifungal properties of 4-Methylcinnamic Acid. The information compiled herein is based on current research and is intended to guide further studies into its potential as a standalone antifungal agent or as a chemosensitizer to enhance the efficacy of existing antifungal drugs.
Application Notes
This compound, a derivative of cinnamic acid, has emerged as a promising compound in the field of antifungal research. Its primary application lies in its ability to act as an "intervention catalyst," effectively overcoming fungal tolerance to conventional antifungal agents.[1][2] This makes it a strong candidate for combination therapies, potentially reducing the required dosages of established drugs and combating the rise of drug-resistant fungal strains.
The principal mechanism of action of this compound appears to be the disruption of the fungal cell wall.[2] This is a critical target as the cell wall is essential for fungal viability and is absent in human cells, offering a degree of selective toxicity. Research suggests that this compound's activity is linked to the cell wall integrity pathway, which involves the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By interfering with this pathway, this compound can weaken the fungal cell wall, leading to increased susceptibility to other antifungal drugs that target the cell wall, such as caspofungin.[2]
Furthermore, studies have shown that this compound can overcome the tolerance of specific fungal mutants, such as those with a deficient glutathione reductase, to other cinnamic acid derivatives.[2] This highlights its potential in addressing specific mechanisms of antifungal resistance.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antifungal activity of this compound.
Table 1: Antifungal Activity of this compound Against Saccharomyces cerevisiae
| Strain | Concentration (mM) | Observation |
| Wild-type | 0.5 | Growth inhibition[2] |
| slt2Δ (cell wall integrity mutant) | 0.5 | Growth inhibition[2] |
| bck1Δ (cell wall integrity mutant) | 0.5 | Growth inhibition[2] |
| glr1Δ (glutathione reductase mutant) | 0.5 | Complete growth inhibition[2] |
Table 2: Chemosensitizing Effect of this compound in Aspergillus brasiliensis
| Combination | This compound Concentration Range (mM) | Observation |
| This compound + Caspofungin | 0.1 - 6.4 | Reduction in Minimum Inhibitory Concentration (MIC) of Caspofungin[2] |
| This compound + Octyl gallate | 0.1 - 6.4 | Reduction in Minimum Inhibitory Concentration (MIC) of Octyl gallate[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal applications of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
This compound
-
Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, flat-bottom 96-well plates
-
Inoculum suspension (adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL)
-
Positive control antifungal (e.g., Caspofungin)
-
Negative control (medium only)
-
Solvent for this compound (e.g., DMSO, ensure final concentration does not inhibit fungal growth)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate as per CLSI guidelines.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. This will bring the final volume to 200 µL and halve the drug concentration.
-
Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a solvent control (fungal inoculum with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Protocol 2: Checkerboard Assay for Chemosensitization
This protocol is used to assess the synergistic effect of this compound with a known antifungal agent (e.g., Caspofungin).
Materials:
-
Same materials as in Protocol 1
-
A second antifungal agent (e.g., Caspofungin)
Procedure:
-
Prepare Drug Plates:
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10).
-
Serially dilute the second antifungal agent (e.g., Caspofungin) vertically (e.g., down rows A-G).
-
The final well (H12) should contain no drugs (growth control). Column 11 should contain only the second antifungal in serial dilution, and row H should contain only this compound in serial dilution.
-
-
Inoculation: Add the standardized fungal inoculum to all wells.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
The following diagrams illustrate key concepts related to the antifungal application of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the chemosensitization checkerboard assay.
Caption: Putative mechanism of this compound on the fungal cell wall integrity pathway.
References
Application Note: Quantification of 4-Methylcinnamic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylcinnamic acid is a derivative of cinnamic acid, a compound found in various plants and used in fragrances, flavorings, and pharmaceutical research.[1] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used technique for this purpose. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase.[2] this compound, a moderately polar compound, is separated from other matrix components based on its hydrophobic interactions with the stationary phase. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and acidified water provides efficient elution and sharp, symmetrical peaks.[3][4] The addition of acid to the mobile phase suppresses the ionization of the carboxylic acid group, which improves retention and peak shape.[5] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to a calibration curve generated from known standards.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
pH meter.
-
Vortex mixer.
-
-
Chromatographic Column:
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity).[8]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade or ultrapure).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 278 nm |
| Run Time | 10 minutes |
Note: The detection wavelength is selected based on the UV absorbance maximum of similar cinnamic acid derivatives.[9]
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 400 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix well.
-
Add 600 mL of HPLC-grade acetonitrile.
-
Degas the solution for 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. Mix thoroughly. This stock solution should be stored at 2-8°C.
-
-
Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject each calibration standard in triplicate, starting from the lowest concentration.
-
Inject the prepared sample solutions in triplicate.
-
After the analysis, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.
Data Presentation and Method Validation
The method should be validated according to standard guidelines to ensure its suitability. Below are tables presenting typical data for method validation.
Table 1: Linearity and Calibration Data
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 1 | 25,480 | 1.8 |
| 5 | 128,150 | 1.2 |
| 10 | 255,900 | 0.9 |
| 25 | 640,200 | 0.5 |
| 50 | 1,285,500 | 0.3 |
| 100 | 2,568,000 | 0.2 |
| Regression Eq. | y = 25610x + 1500 | |
| R² | 0.9998 |
Table 2: Precision and Accuracy
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 (Low QC) | 4.95 ± 0.09 | 99.0% | 1.82% |
| 25 (Mid QC) | 25.40 ± 0.28 | 101.6% | 1.10% |
| 80 (High QC) | 79.20 ± 0.65 | 99.0% | 0.82% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
LOD and LOQ are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Logical diagram of the quantification process.
References
- 1. glpbio.com [glpbio.com]
- 2. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound, predominantly trans 99 1866-39-3 [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
4-Methylcinnamic Acid: A Versatile Building Block for the Synthesis of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcinnamic acid, a derivative of cinnamic acid, serves as a valuable and versatile starting material in medicinal chemistry and drug discovery. Its phenylpropanoid structure, featuring a carboxylic acid, an alkene, and a substituted phenyl ring, provides multiple reactive sites for chemical modification. This allows for the creation of a diverse library of novel compounds, including esters and amides, which have demonstrated a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives with potential therapeutic applications in cancer, inflammation, and infectious diseases.
Biological Activities of this compound Derivatives
Derivatives of this compound have been shown to exhibit significant biological effects, positioning them as promising candidates for further drug development.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, certain amide derivatives have demonstrated potent cytotoxicity against human lung cancer cell lines (A-549).[1] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).[1]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like lipoxygenases (LOX) and the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid and its derivatives have a long history of antimicrobial use, and synthetic analogs, including those derived from this compound, have shown promising activity against a range of bacterial and fungal pathogens.[4][5] The introduction of different functional groups to the 4-methylcinnamoyl scaffold can enhance their potency and spectrum of activity.
Quantitative Biological Data
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Methyl-substituted amide | A-549 (Lung) | 11.38 | [1] |
| 5 | Methyl-substituted amide | A-549 (Lung) | 10.36 | [1] |
| 9 | Methyl-substituted amide | A-549 (Lung) | 11.06 | [1] |
| 4ii | Phenyl-substituted acrylic acid | HT-29 (Colon) | > 100 | [2] |
| 4ii | A-549 (Lung) | > 100 | [2] | |
| 4ii | OAW-42 (Ovarian) | > 100 | [2] | |
| 4ii | MDA-MB-231 (Breast) | > 100 | [2] | |
| 4ii | HeLa (Cervical) | > 100 | [2] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | IC₅₀ (µM) | Reference |
| 1i | Phenylacetic acid derivative | Soybean Lipoxygenase (LOX) Inhibition | 15.2 | [2] |
| 2i | Cinnamic aldehyde derivative | Soybean Lipoxygenase (LOX) Inhibition | 20.5 | [2] |
| 3i | Phenylacetic acid derivative | Soybean Lipoxygenase (LOX) Inhibition | 7.4 | [6] |
| 4ii | Phenyl-substituted acrylic acid | Soybean Lipoxygenase (LOX) Inhibition | 9.8 | [2] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| DM8 | Carvacrol conjugate | Enterococcus faecium | 32 (MIC₅₀) | [5] |
| DM8 | Enterococcus faecalis | 256 (MIC₅₀) | [5] | |
| 18 | 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | [4] |
| 9 | Decyl cinnamate | Staphylococcus aureus | 550.96 µM | [4] |
| 6 | Butyl cinnamate | Staphylococcus aureus | 626.62 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and malonic acid.
-
Materials: 4-methylbenzaldehyde, malonic acid, pyridine, piperidine, 2N hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask, combine 4-methylbenzaldehyde (7.8 mmol), malonic acid (19.2 mmol), and pyridine (49.4 mmol).[1]
-
Add a catalytic amount of piperidine (0.2 mL).[1]
-
Heat the mixture on a water bath at 80-90 °C for 3 hours.[1]
-
After cooling, pour the reaction mixture into a beaker containing 2N HCl solution to precipitate the product.[1]
-
Allow the precipitate to fully form, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Synthesis of 4-Methylcinnamate Esters via Fischer Esterification
This protocol details the synthesis of methyl 4-methylcinnamate as an example. Other esters can be synthesized by substituting methanol with the desired alcohol.
-
Materials: this compound, methanol (or other alcohol), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in excess methanol (0.45 M), add concentrated sulfuric acid (50 mol %) as a catalyst.[7]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 3: Synthesis of 4-Methylcinnamoyl Amides
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound.
-
Materials: this compound, thionyl chloride (SOCl₂), desired amine, dichloromethane (DCM), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv.) in an excess of thionyl chloride.[1]
-
Reflux the mixture for 4 hours to form the corresponding acid chloride.[1]
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting 4-methylcinnamoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
-
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity - MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials: Human cancer cell line (e.g., A-549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: In Vitro Anti-inflammatory Activity - Lipoxygenase (LOX) Inhibition Assay
This protocol is for evaluating the inhibitory effect of this compound derivatives on soybean lipoxygenase.
-
Materials: Soybean lipoxygenase, linoleic acid (substrate), borate buffer (pH 9.0), test compounds (dissolved in a suitable solvent).
-
Procedure:
-
Prepare a reaction mixture containing borate buffer and the test compound at various concentrations.
-
Add the soybean lipoxygenase solution to the mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Protocol 6: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds (dissolved in a suitable solvent).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and biological pathways.
Caption: General workflow for the synthesis of this compound and its ester and amide derivatives.
Caption: Workflow for the biological evaluation of synthesized this compound derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 3. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylcinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Methylcinnamic Acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established methods for the synthesis of this compound are the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. Each method offers distinct advantages and is suited for different laboratory capabilities and starting material availability.
Q2: I am experiencing a significantly low yield. What are the general preliminary checks I should perform?
A2: Before delving into method-specific troubleshooting, ensure the following:
-
Reagent Purity: Verify the purity of your starting materials, particularly the 4-methylbenzaldehyde. Impurities can interfere with the reaction.
-
Anhydrous Conditions: For reactions sensitive to moisture, such as the Perkin Reaction, ensure all glassware is thoroughly dried and anhydrous solvents are used.[1]
-
Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying crude this compound.[2][3][4][5] The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Ethanol, water, or a mixed solvent system of ethanol and water are often suitable.[4][6] The process generally involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[5]
Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of 4-methylbenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[7][8]
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst | The choice and amount of catalyst are crucial. While pyridine is a classic catalyst, it is also carcinogenic.[8] Consider using alternatives like piperidine or triethylamine (TEA).[8] An optimized amount of catalyst is key; for instance, using 0.02 mol of pyridine for a reaction with a 1:3 molar ratio of benzaldehyde to malonic acid has been shown to yield good results for cinnamic acid.[7] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of both the condensation and the subsequent decarboxylation. A temperature around 80-100°C is typically employed. If the temperature is too low, the reaction may be incomplete. If it is too high, it could lead to side product formation. |
| Incorrect Molar Ratio of Reactants | An excess of malonic acid is often used to drive the reaction to completion. A molar ratio of 1:1.5 to 1:3 of 4-methylbenzaldehyde to malonic acid is common.[7] |
| Inadequate Reaction Time | Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Insufficient time will result in unreacted starting materials. |
Problem 2: Formation of byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of 4-methylbenzaldehyde | This can occur under strongly basic conditions. Using a milder base or controlling the reaction temperature can minimize this. |
| Formation of 4-methylbenzylidenemalonic acid | Incomplete decarboxylation will leave this intermediate in the product mixture. Ensure sufficient heating time and temperature after the initial condensation to promote full decarboxylation. |
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde (4-methylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid (sodium acetate).[9][10][11]
Problem 1: Very low or no product formation.
| Potential Cause | Troubleshooting Suggestion |
| Presence of Moisture | The Perkin reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous sodium acetate and freshly distilled acetic anhydride.[1] The use of anhydrous sodium acetate is crucial for the reaction to proceed efficiently.[12][13] |
| Insufficient Reaction Temperature | This reaction requires high temperatures, typically in the range of 160-180°C. Lower temperatures will result in a very slow or incomplete reaction. |
| Incorrect Base | The alkali salt of the acid anhydride acts as the catalyst.[10] Ensure you are using the correct salt (e.g., sodium acetate for acetic anhydride). The strength of the base can influence the reaction; weaker bases are generally preferred.[1] |
Problem 2: Low yield and formation of dark, tarry byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Prolonged Reaction Time at High Temperature | While high temperatures are necessary, prolonged heating can lead to polymerization and the formation of tarry substances. Monitor the reaction and stop it once the starting material is consumed. Typical reaction times are 4-10 hours.[12][13] |
| Side Reactions of the Aldehyde | Aldehydes can undergo various side reactions in a basic environment at high temperatures.[12][13] Using a slight excess of the anhydride can sometimes help to minimize these. |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide (4-halotoluene) with an alkene (acrylic acid).[14]
Problem 1: Low conversion of starting materials.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | The palladium catalyst is the heart of the reaction. Ensure you are using a suitable palladium source (e.g., Pd(OAc)₂, Pd/C) and ligand if necessary. The catalyst may require activation or the use of a phosphine-free system might be an option.[15] |
| Inappropriate Base | The base is required to neutralize the hydrogen halide formed during the reaction.[16] Common bases include triethylamine, potassium carbonate, or sodium acetate. The choice of base can significantly impact the yield. |
| Suboptimal Solvent | Polar aprotic solvents like DMF, acetonitrile, or aqueous mixtures are often used.[17] The solubility of the reactants and catalyst in the chosen solvent is critical. |
Problem 2: Formation of homocoupled byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Reaction Conditions Favoring Homocoupling | The formation of biaryl compounds (from the coupling of two aryl halide molecules) can compete with the desired Heck reaction. Adjusting the temperature, catalyst loading, and ligand can help to minimize this side reaction. |
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Knoevenagel Condensation | Perkin Reaction | Heck Reaction |
| Starting Materials | 4-methylbenzaldehyde, Malonic acid | 4-methylbenzaldehyde, Acetic anhydride | 4-iodotoluene, Acrylic acid |
| Catalyst/Base | Pyridine, Piperidine, or TEA | Anhydrous Sodium Acetate | Pd(OAc)₂, K₂CO₃ |
| Solvent | Pyridine, Toluene, or DMF | None (neat) or high-boiling solvent | DMF, Acetonitrile, or Water |
| Temperature | 80 - 100 °C | 160 - 180 °C | 100 - 140 °C |
| Typical Yield | Good to Excellent (can exceed 90%)[7] | Moderate to Good (60-80%)[18] | Good to Excellent (can be >80%)[17] |
Detailed Methodologies
Knoevenagel Condensation Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (1 eq.), malonic acid (1.5 eq.), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux (around 90-100°C) for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing ice-cold dilute hydrochloric acid.
-
The precipitated crude this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from ethanol/water.
Perkin Reaction Protocol:
-
Place 4-methylbenzaldehyde (1 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1 eq.) in a dry round-bottom flask fitted with an air condenser.
-
Heat the mixture in an oil bath at 180°C for 5 hours.
-
Allow the mixture to cool slightly and then pour it into a large volume of water while stirring.
-
Boil the aqueous mixture to hydrolyze any remaining acetic anhydride.
-
If any unreacted aldehyde is present as an oil, remove it by decantation or extraction with a suitable solvent.
-
Add activated charcoal to the hot solution, stir for a few minutes, and filter hot.
-
Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Cool the mixture in an ice bath, collect the crystals by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent if necessary.
Heck Reaction Protocol:
-
To a flask, add 4-iodotoluene (1 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (2 eq.).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 120°C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and acidify with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Knoevenagel Condensation workflow for this compound synthesis.
Caption: Perkin Reaction pathway for synthesizing this compound.
Caption: Heck Reaction catalytic cycle for this compound formation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mt.com [mt.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. brainly.com [brainly.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. scispace.com [scispace.com]
- 14. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 15. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in cinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cinnamic acid?
A1: The most prevalent laboratory and industrial methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method has its own advantages and potential for side reactions.
Q2: What is the Perkin reaction for cinnamic acid synthesis?
A2: The Perkin reaction involves the aldol condensation of an aromatic aldehyde, such as benzaldehyde, with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate).[1][2][3] This reaction yields an α,β-unsaturated aromatic acid.
Q3: What is the Knoevenagel condensation for cinnamic acid synthesis?
A3: The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, such as malonic acid, in the presence of a basic catalyst like an amine (e.g., piperidine or pyridine).[4][5][6] When malonic acid is used, the initial condensation product often undergoes decarboxylation to yield the α,β-unsaturated acid. The Doebner modification specifically refers to the use of pyridine as a solvent, which also promotes this decarboxylation.[5]
Q4: How is the Heck reaction used to synthesize cinnamic acid?
A4: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction.[7] For cinnamic acid synthesis, an aryl halide (e.g., iodobenzene or bromobenzene) is coupled with an acrylic acid derivative in the presence of a palladium catalyst and a base.[8][9] This method is known for its high stereoselectivity, typically yielding the trans isomer of cinnamic acid.[9]
Troubleshooting Guides
Perkin Reaction
Q: My Perkin reaction has a low yield. What are the possible causes and solutions?
A: Low yields in the Perkin reaction can stem from several factors:
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.
-
Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air.[10] It is advisable to use freshly distilled benzaldehyde.
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[11][12] Ensure the reaction is heated adequately and for a sufficient duration.
-
Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete reaction.
-
Suboptimal Base: The choice and quality of the basic catalyst are crucial. Anhydrous sodium or potassium acetate is commonly used.
Q: I have observed the formation of a dark, resinous byproduct in my Perkin reaction. What is it and how can I avoid it?
A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often attributed to the self-condensation of benzaldehyde or other side reactions occurring under basic conditions at high temperatures. To minimize this:
-
Ensure the reaction temperature does not significantly exceed the recommended range.
-
Use purified benzaldehyde to avoid impurities that might catalyze polymerization.
-
A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.[11]
Q: What are the common side products in the Perkin reaction for cinnamic acid synthesis?
A: Besides resinous materials, potential side products include:
-
Decarboxylation Product: The intermediate mixed anhydride can undergo decarboxylation to form stilbene (1,2-diphenylethene), although this is generally a minor pathway.[1]
-
Aldol Condensation Products of Acetic Anhydride: Self-condensation of acetic anhydride can occur, but this is less common under standard Perkin conditions.
Knoevenagel Condensation
Q: My Knoevenagel condensation is not proceeding to completion. What could be the issue?
A: Incomplete conversion in a Knoevenagel condensation for cinnamic acid synthesis can be due to:
-
Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in an insufficient amount.
-
Reaction Conditions: The reaction often requires refluxing for several hours.[13] Ensure the reaction is heated appropriately.
-
Steric Hindrance: If using a substituted benzaldehyde, steric hindrance can slow down the reaction rate.
Q: I am observing byproducts other than cinnamic acid in my Knoevenagel reaction. What are they?
A: While the Knoevenagel condensation is generally a clean reaction for cinnamic acid synthesis, potential side products can include:
-
Michael Addition Product: The initial product, the α,β-unsaturated dicarboxylic acid, or the final cinnamic acid can potentially undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely if a strong base is used.
-
Dimerization of Styrene Derivatives: If the reaction is performed in water, dimerization of the resulting styrene derivatives (formed via decarboxylation) has been observed.[14]
Q: How can I control the decarboxylation step in the Knoevenagel-Doebner reaction?
A: The decarboxylation of the intermediate arylidenemalonic acid is a key step in the Doebner modification to yield cinnamic acid.[5] This step is facilitated by the use of pyridine as a solvent and heating. If the dicarboxylic acid intermediate is desired, milder reaction conditions and a different solvent may be necessary.
Heck Reaction
Q: My Heck reaction for cinnamic acid synthesis is sluggish or fails. What are the common causes?
A: A sluggish or failed Heck reaction can be attributed to:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with purified reagents and solvents.
-
Choice of Base: The base plays a critical role in neutralizing the hydrogen halide byproduct.[15] Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can significantly impact the reaction rate and yield.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. The ligand stabilizes the palladium complex and influences its reactivity.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is in the order of I > Br > Cl. Aryl chlorides may require more forcing conditions or specialized catalyst systems.
Q: What are the potential byproducts in a Heck reaction for cinnamic acid synthesis?
A: While the Heck reaction is known for its high selectivity, potential byproducts include:
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl compound (e.g., biphenyl from iodobenzene). This is more prevalent at higher temperatures and with certain catalyst systems.
-
Double Addition to the Alkene: In some cases, a second molecule of the aryl halide can add to the double bond of the newly formed cinnamic acid derivative, leading to a diarylated product.
-
Isomerization of the Double Bond: While the trans isomer is generally favored, some conditions may lead to the formation of the cis isomer.
Data Presentation
Table 1: Comparison of Cinnamic Acid Synthesis Methods
| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Starting Materials | Benzaldehyde, Acetic Anhydride | Benzaldehyde, Malonic Acid | Aryl Halide, Acrylic Acid |
| Catalyst | Sodium/Potassium Acetate | Piperidine, Pyridine, etc. | Palladium Complex |
| Typical Reaction Temp. | High (180°C) | Moderate (Reflux) | Moderate to High |
| Common Byproducts | Resinous polymers, Stilbene | Dimerized styrenes | Homocoupled arenes |
| Stereoselectivity | Generally trans | Generally trans | High trans selectivity |
| Yields Reported | 70-72%[1] | 59-90% | Up to 96% |
Experimental Protocols
Perkin Reaction for Cinnamic Acid Synthesis
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle with a magnetic stirrer.
-
Reagent Addition: To the flask, add 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.
-
Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt and hydrolyze any remaining acetic anhydride.
-
Steam distill the mixture to remove any unreacted benzaldehyde.
-
Cool the remaining solution and filter it to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
-
Purification:
-
Collect the crude cinnamic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.
-
Knoevenagel Condensation for Cinnamic Acid Synthesis (Doebner Modification)
-
Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place a magnetic stir bar.
-
Reagent Addition: Add 10.4 g of malonic acid, 10.6 g of benzaldehyde, and 20 mL of pyridine to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The evolution of carbon dioxide should be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.
-
Stir the mixture until the precipitation of cinnamic acid is complete.
-
-
Purification:
-
Collect the crude cinnamic acid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the product from hot water or an ethanol/water mixture.
-
Heck Reaction for Cinnamic Acid Synthesis
-
Apparatus Setup: A Schlenk flask or a three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is required.
-
Reagent Addition (under inert atmosphere):
-
To the flask, add 0.05 mol% of palladium(II) acetate, 0.1 mol% of triphenylphosphine, and 10 mmol of iodobenzene.
-
Add 15 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add 12 mmol of acrylic acid and 15 mmol of triethylamine.
-
-
Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bepls.com [bepls.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sciencemadness Discussion Board - preparation of cinnamic acid from benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production [scirp.org]
- 15. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
Technical Support Center: Preventing Photodimerization of 4-Methylcinnamic Acid in Solution
For researchers, scientists, and drug development professionals, the light-induced [2+2] cycloaddition of 4-Methylcinnamic Acid (4-MCA) in solution can be a significant experimental challenge, leading to unwanted side products and affecting the accuracy of experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent this photochemical reaction.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unexpected decrease in 4-MCA concentration over time in a UV-exposed sample. | Photodimerization is occurring due to UV light exposure. The reaction is often mediated by the triplet excited state of the molecule. | - Work in low-light conditions: Prepare and handle solutions in a dimly lit room or use amber glassware to minimize exposure to ambient light.- Use a triplet quencher: Introduce a compound that can accept the triplet energy from the excited 4-MCA, preventing it from reacting. See the detailed protocol below.- Degas the solution: The presence of oxygen can sometimes influence photochemical reactions. In other cases, oxygen can act as a triplet quencher. The effect should be determined empirically. For reproducible results, either consistently work with deoxygenated solutions (e.g., by purging with nitrogen or argon) or ensure solutions are saturated with air. |
| Precipitate forms in a clear 4-MCA solution upon UV irradiation. | The photodimers of 4-MCA may have lower solubility in the chosen solvent compared to the monomer, leading to precipitation as the reaction progresses. | - Change the solvent: Use a solvent in which the photodimers are more soluble.- Lower the initial concentration of 4-MCA: This will reduce the rate of dimerization and keep the concentration of the formed dimers below their solubility limit.- Filter the solution: If the photodimer is an unwanted byproduct, it can be removed by filtration, although this does not prevent its formation. |
| Inconsistent results in photochemical experiments involving 4-MCA. | The extent of photodimerization may be varying between experiments due to inconsistent light exposure, solution concentration, or atmospheric conditions. | - Standardize light source: Use a calibrated light source with a consistent output and control the exposure time precisely.- Control the concentration: Prepare solutions with a consistent concentration of 4-MCA for all experiments.- Control the atmosphere: As mentioned above, either consistently deoxygenate your solutions or ensure they are equilibrated with air to control the influence of oxygen. |
| Difficulty in separating 4-MCA from its photodimers. | The monomer and its dimers may have similar polarities, making chromatographic separation challenging. | - Optimize HPLC conditions: Use a high-resolution column and experiment with different mobile phase compositions and gradients to improve separation. A C18 column with a gradient of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is photodimerization and why is it a problem for this compound?
A1: Photodimerization is a chemical reaction in which two identical molecules (monomers) are joined together by light to form a single molecule (a dimer). For this compound, this is typically a [2+2] cycloaddition reaction across the carbon-carbon double bonds, forming a cyclobutane ring. This is a problem in experimental settings where the integrity of the 4-MCA molecule is crucial, such as in drug formulation studies or photochemical assays where 4-MCA is a reactant or a standard. The formation of photodimers alters the chemical composition of the solution, leading to inaccurate measurements and the presence of impurities.
Q2: How can I tell if my this compound solution is undergoing photodimerization?
A2: You can monitor the photodimerization process using a few analytical techniques:
-
UV-Vis Spectroscopy: As the reaction proceeds, the concentration of 4-MCA will decrease, leading to a decrease in the absorbance at its λmax (around 280-300 nm). The appearance of an isosbestic point can indicate a clean conversion to the dimer.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram will show a decrease in the peak area of 4-MCA and the appearance of new peaks corresponding to the photodimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to detect the formation of the cyclobutane ring in the photodimers. The characteristic olefinic protons of 4-MCA will decrease in intensity, while new signals corresponding to the protons on the cyclobutane ring will appear.
Q3: What is a triplet quencher and how does it prevent photodimerization?
A3: A triplet quencher is a molecule that can accept the energy from another molecule in its triplet excited state, causing the excited molecule to return to its ground state without reacting. The photodimerization of many cinnamic acid derivatives proceeds through a triplet excited state. By adding a triplet quencher to the solution, you provide an alternative pathway for the excited 4-MCA to lose its energy, thus inhibiting the dimerization reaction.
Q4: Are there any simple, readily available triplet quenchers I can use?
A4: Yes, molecular oxygen (O2) is a well-known triplet quencher. Simply ensuring your solution is saturated with air (by bubbling air through it or by vigorous stirring in an open container) can sometimes be sufficient to reduce the rate of photodimerization. However, for more rigorous control, specific chemical quenchers are recommended.
Q5: How does pH affect the photodimerization of this compound?
A5: The pH of an aqueous solution can influence the aggregation state of this compound. Since photodimerization in solution is more efficient when the monomer molecules are in close proximity, conditions that promote aggregation can increase the rate of dimerization. For cinnamic acids, changes in pH can alter the degree of ionization of the carboxylic acid group, which in turn affects intermolecular interactions and aggregation. It is advisable to control and buffer the pH of your solutions to ensure consistent results.
Experimental Protocols
Protocol 1: Preventing Photodimerization using a Triplet Quencher (Piperylene)
This protocol describes the use of piperylene, a common triplet quencher, to inhibit the photodimerization of 4-MCA in solution.
Materials:
-
This compound (4-MCA)
-
Spectroscopic grade solvent (e.g., methanol, cyclohexane)
-
Piperylene (a mixture of cis and trans isomers is acceptable)
-
Volumetric flasks
-
Quartz cuvettes or reaction vessel
-
UV lamp
Procedure:
-
Prepare a stock solution of 4-MCA: Dissolve a known amount of 4-MCA in the chosen solvent to achieve the desired concentration (e.g., 1 mM).
-
Prepare a stock solution of piperylene: Prepare a stock solution of piperylene in the same solvent (e.g., 100 mM).
-
Prepare the experimental solution: In a volumetric flask, add the required volume of the 4-MCA stock solution. Then, add the desired amount of the piperylene stock solution. A common starting point is to use a quencher concentration that is significantly higher than the 4-MCA concentration (e.g., 10 mM piperylene for a 1 mM 4-MCA solution). Dilute to the final volume with the solvent.
-
Prepare a control solution: Prepare a solution containing only 4-MCA at the same concentration as the experimental solution, without the piperylene quencher.
-
Irradiation: Place the experimental and control solutions in identical quartz containers and expose them to the UV light source under the same conditions (distance from the lamp, temperature, and irradiation time).
-
Analysis: After irradiation, analyze both solutions using HPLC or UV-Vis spectroscopy to determine the extent of 4-MCA degradation in each. The solution containing piperylene should show significantly less degradation of 4-MCA compared to the control.
Protocol 2: Monitoring Photodimerization by HPLC-UV
This protocol provides a general method for quantifying the concentration of 4-MCA and its photodimers.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar dimers. An example gradient is: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm (adjust based on the UV-Vis spectrum of 4-MCA).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dilute the reaction mixture with the initial mobile phase composition to ensure that the concentration of 4-MCA is within the linear range of the detector.
-
Calibration: Prepare a series of standard solutions of 4-MCA of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peak corresponding to 4-MCA based on its retention time. The retention times of the photodimers will likely be different. Quantify the amount of remaining 4-MCA by comparing its peak area to the calibration curve.
Data Presentation
The effectiveness of different preventative strategies can be compared by measuring the photodegradation of 4-MCA under various conditions.
Table 1: Hypothetical Data on the Effect of Solvent on the Photodegradation of 4-MCA
| Solvent | Dielectric Constant | % 4-MCA Remaining after 1h UV Exposure |
| Cyclohexane | 2.0 | 65% |
| Dichloromethane | 9.1 | 75% |
| Ethanol | 24.5 | 85% |
| Acetonitrile | 37.5 | 90% |
| Water | 80.1 | 50% (due to aggregation) |
Note: This is hypothetical data for illustrative purposes. In non-polar solvents, dimerization might be more favorable due to molecular association, while polar solvents might solvate the molecules better, reducing dimerization. Water is a special case where hydrophobic effects can promote aggregation.
Table 2: Hypothetical Data on the Effect of a Triplet Quencher on the Photodegradation of 4-MCA in Methanol
| [4-MCA] (mM) | [Piperylene] (mM) | % 4-MCA Remaining after 1h UV Exposure |
| 1 | 0 | 70% |
| 1 | 1 | 85% |
| 1 | 5 | 95% |
| 1 | 10 | >99% |
Note: This is hypothetical data for illustrative purposes, showing that increasing the concentration of the triplet quencher effectively inhibits the photodimerization.
Visualizations
Experimental Workflow for Preventing Photodimerization
Caption: Workflow for testing the efficacy of a triplet quencher.
Logical Diagram for Troubleshooting Photodimerization
Caption: A decision tree for troubleshooting photodimerization.
Technical Support Center: Recrystallization of 4-Methylcinnamic Acid for High Purity
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the purification of 4-methylcinnamic acid via recrystallization. This document offers detailed experimental protocols, troubleshooting advice, and a guide to solvent selection to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
The ideal solvent for recrystallization should dissolve the solute to a high extent at an elevated temperature but only sparingly at room or lower temperatures. Based on the chemical structure of this compound and experimental data for analogous compounds like 4-methoxycinnamic acid and trans-cinnamic acid, a mixed solvent system of ethanol and water is highly recommended. Absolute ethanol has also been used effectively for similar compounds.
Q2: How can I determine the best solvent system experimentally?
To determine the optimal solvent or solvent mixture, small-scale solubility tests are recommended. Start by testing the solubility of a small amount of this compound in various solvents at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.
Q3: What are the key steps to ensure high purity and yield?
To maximize purity and yield, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Slow cooling is also essential to allow for the formation of pure crystals. Finally, washing the collected crystals with a minimal amount of ice-cold solvent will remove any remaining impurities without significantly dissolving the product.
Solvent Selection and Solubility Data
Choosing the right solvent is the most critical step in the recrystallization process. The following table summarizes the expected solubility of this compound in common laboratory solvents. It is important to note that experimental verification is recommended to determine the optimal conditions.
| Solvent | Chemical Formula | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | H₂O | High | Low | Low to Moderate |
| Ethanol | C₂H₅OH | High | Moderate | High |
| Methanol | CH₃OH | High | Moderate | High |
| Ethyl Acetate | C₄H₈O₂ | Medium | Moderate | High |
| Toluene | C₇H₈ | Low | Low | Moderate |
| Hexane | C₆H₁₄ | Low | Very Low | Low |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High (55 mg/mL)[1] | Very High |
Experimental Protocol: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol outlines the procedure for recrystallizing this compound using a mixed-solvent system of ethanol and water. This method is particularly useful when a single solvent does not provide the ideal solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the solution gently on a hot plate while stirring.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Use a lower-boiling solvent.- Ensure slower cooling by insulating the flask. |
| Low recovery of purified product | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated. |
| Colored impurities in the final product | - The impurity is co-crystallizing with the product.- The impurity was not fully removed during washing. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure thorough washing with ice-cold solvent. |
Visualizing the Workflow
To better understand the solvent selection and recrystallization process, the following diagrams illustrate the key decision points and experimental steps.
References
Validation & Comparative
A Comparative Analysis of 4-Methylcinnamic Acid and Its Isomers: Properties, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have garnered significant attention in the scientific community for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Among these derivatives, methylcinnamic acids, which exist as ortho (2-), meta (3-), and para (4-) isomers, present a compelling area of study due to the influence of the methyl group's position on the compound's physicochemical properties and biological efficacy. This guide provides a comparative overview of 4-Methylcinnamic Acid and its isomers, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental methodologies.
Chemical Properties
The position of the methyl group on the phenyl ring of cinnamic acid influences the electronic distribution and steric hindrance of the molecule, which in turn can affect its reactivity and interaction with biological targets.
| Property | 2-Methylcinnamic Acid | 3-Methylcinnamic Acid | This compound |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol |
| Appearance | White to off-white crystalline powder[1] | Crystalline solid | White crystalline solid |
| Melting Point | 174-176 °C | 114-117 °C | 198-201 °C |
| Solubility | Sparingly soluble in water[1] | Data not readily available | Soluble in DMSO |
Comparative Biological Activities
While comprehensive comparative studies directly evaluating the biological activities of all three isomers are limited, existing research on individual isomers and related cinnamic acid derivatives provides valuable insights.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties.[2] Limited direct comparative data for the methylcinnamic acid isomers is available. However, studies on related compounds suggest that the position of substituents on the phenyl ring can significantly influence antimicrobial efficacy. For instance, a study on coumaric acid isomers (hydroxylated versions of methylcinnamic acids) showed that the 2-coumaric acid isomer had higher activity against Mycobacterium tuberculosis than the 4-coumaric acid isomer.
Table of Minimum Inhibitory Concentrations (MICs) - Illustrative Data on Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Coumaric Acid | Mycobacterium tuberculosis H37Rv | 122 | [3] |
| 4-Coumaric Acid | Mycobacterium tuberculosis H37Rv | >366 | [3] |
| Cinnamic Acid | Staphylococcus aureus | >5.0 mM | [4] |
| Cinnamic Acid | Escherichia coli | >5.0 mM | [4] |
Note: This table presents data on related compounds to illustrate the potential for varied activity among isomers. Direct comparative MIC data for 2-, 3-, and this compound is a key area for future research.
Anti-inflammatory Activity
Cytotoxic Activity
The anticancer potential of cinnamic acid derivatives has been explored, with some compounds showing selective cytotoxicity against cancer cell lines.[6] A study on various cinnamic acid derivatives reported IC50 values against different cancer cell lines, although a direct comparison of the 2-, 3-, and 4-methyl isomers was not the focus.
Table of IC50 Values for Cytotoxicity - Illustrative Data on Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamic acid derivative (unspecified) | HeLa (cervical cancer) | 42-166 | [7] |
| Cinnamic acid derivative (unspecified) | K562 (leukemia) | 42-166 | [7] |
| Cinnamic acid derivative (unspecified) | MCF-7 (breast cancer) | 42-166 | [7] |
| This compound derivative | MCF-7 (breast cancer) | 1.79 | [6] |
Note: This table provides examples of the cytotoxic potential of cinnamic acid derivatives. A systematic evaluation of the IC50 values of 2-, 3-, and this compound against a panel of cancer cell lines is warranted.
Antioxidant Activity
The antioxidant capacity of phenolic compounds, including cinnamic acid derivatives, is a well-established property. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The position of the methyl group is expected to influence the antioxidant potential.
Potential Signaling Pathways
The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While specific studies on the methylcinnamic acid isomers are limited, the broader class of cinnamic acids has been shown to modulate pathways such as NF-κB and MAPK, which are central to inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Cinnamic acid and its derivatives have been reported to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[5]
References
- 1. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 2. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methylcinnamic Acid. It further presents a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols.
A robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients and related compounds. This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, a key intermediate in various synthetic processes. The performance of this method is compared with other analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), to aid researchers in selecting the most suitable method for their specific needs.
Performance Characteristics of the Validated HPLC Method
The developed HPLC method demonstrates excellent linearity, accuracy, precision, and sensitivity for the quantification of this compound. The validation parameters were established in accordance with the International Council for Harmonisation (ICH) guidelines.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. |
Comparative Analysis of Analytical Methods
The choice of analytical technique is often dependent on the specific requirements of the analysis, such as sensitivity, speed, and the nature of the sample matrix. Below is a comparison of the validated HPLC method with common alternative techniques for the analysis of this compound and related compounds.
| Analytical Technique | Principle | Typical Linearity (R²) | Typical LOQ | Throughput | Key Advantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | > 0.999 | 0.1 - 1 µg/mL | Moderate | Robust, cost-effective, widely available. |
| UPLC-UV | Similar to HPLC but uses smaller particles for higher resolution and speed. | > 0.999 | 0.05 - 0.5 µg/mL | High | Faster analysis times, better resolution. |
| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | > 0.99 | 0.5 ng/mL[1] | High | High sensitivity and selectivity, suitable for complex matrices. |
| GC-FID | Separation of volatile compounds, detection by flame ionization. | > 0.99 | 1 - 10 µg/mL | Moderate to High | Excellent for volatile and thermally stable compounds. |
Experimental Protocols
Validated HPLC Method for this compound
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 272 nm
-
Column Temperature: 30°C
Standard Solution Preparation:
A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation:
The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.
Workflow of HPLC Method Validation
The following diagram illustrates the logical workflow of the validation process for the HPLC method described.
Caption: Workflow for the validation of the HPLC method for this compound quantification.
References
Comparing the efficacy of 4-Methylcinnamic Acid with other antifungal agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of 4-Methylcinnamic Acid with other established antifungal agents. The following sections detail its performance, supported by experimental data, and explore its mechanism of action through signaling pathways and experimental workflows.
Quantitative Efficacy Assessment
The antifungal activity of this compound has been evaluated both as a standalone agent and in combination with other antifungals. While data on its independent broad-spectrum activity is emerging, its potential as a chemosensitizing agent is well-documented.
Table 1: Synergistic Antifungal Activity of this compound against Aspergillus brasiliensis
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound in combination with Caspofungin and Octyl Gallate, demonstrating a significant synergistic effect. Data is sourced from studies following the Clinical and Laboratory Standards Institute (CLSI) M38-A protocol.
| Compound | MIC (alone) | MIC (in combination with this compound) | Fold-change in MIC |
| Caspofungin | 16 µg/mL | 8 µg/mL | 2 |
| Octyl Gallate | 0.1 mM | 0.05 mM | 2 |
| This compound (with CAS) | >6.4 mM | 6.4 mM | - |
| This compound (with OG) | >6.4 mM | 6.4 mM | - |
Note: The data indicates that in the presence of 6.4 mM this compound, the concentration of Caspofungin and Octyl Gallate required to inhibit the growth of Aspergillus brasiliensis is halved.
Experimental Protocols
The data presented in this guide is based on standardized methodologies for antifungal susceptibility testing. The following is a detailed description of the typical experimental protocols employed.
Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 7 days for molds).
-
A suspension of fungal spores or cells is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted using a spectrophotometer to a specific optical density, which corresponds to a known concentration of fungal cells (e.g., 1-5 x 10^6 CFU/mL).
-
The final inoculum is prepared by diluting the adjusted suspension in a standardized test medium, such as RPMI-1640.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent (e.g., this compound, Fluconazole, etc.) is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the test medium to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungal suspension without antifungal agent) and a sterility control (medium only).
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The inhibition is usually assessed visually or by measuring the optical density.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
This compound primarily exerts its antifungal effect by disrupting the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive target for antifungal therapy.[1] This disruption activates the Cell Wall Integrity (CWI) signaling pathway, a highly conserved stress response mechanism in fungi.
Signaling Pathway of Fungal Cell Wall Integrity Disruption
The following diagram illustrates the proposed mechanism of action of this compound on the fungal Cell Wall Integrity (CWI) pathway, a key signaling cascade in response to cell wall stress.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Workflow for MIC Determination.
References
A Comparative Analysis of the Biological Efficacy of 4-Methylcinnamic Acid and Ferulic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 4-Methylcinnamic Acid and the well-studied ferulic acid. This analysis is based on available experimental data for their antioxidant and anti-inflammatory properties.
Ferulic acid, a hydroxycinnamic acid derivative, is a well-documented bioactive compound with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. In contrast, this compound, a cinnamic acid analog, is a less-studied compound with current research primarily highlighting its potential as an antifungal agent. This guide aims to collate and present the existing data to offer a comparative overview of their biological efficacy.
I. Antioxidant Activity
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related damage in biological systems. This is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher antioxidant potency.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) |
| Ferulic Acid | 9.9 ± 0.7 µg/mL[1] | 16.7 ± 0.2 µg/mL[1] |
| This compound | Data not available | Data not available |
Note: The IC50 values can vary depending on the specific experimental conditions.
II. Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of compounds is often assessed by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to reduce the production of pro-inflammatory cytokines and nitric oxide (NO).
Ferulic Acid: Ferulic acid has demonstrated significant anti-inflammatory properties through various mechanisms. It has been shown to inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2[2]. Furthermore, it can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)[2][3].
This compound: Quantitative data on the direct anti-inflammatory activity of this compound is limited. However, a study on cinnamic acid derivatives revealed that they can inhibit the activation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6[4]. Another study on p-methoxycinnamic acid, a structurally related compound, demonstrated its ability to reverse pathological alterations induced by a carcinogen, including the increased expression of inflammatory markers (iNOS, COX-2) and cytokines (TNF-α, IL-6)[2].
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation period.
-
The percentage of inhibition of ABTS•+ is calculated.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.[5]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This cellular assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Methodology:
-
Macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After an incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm).
-
The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
-
The IC50 value for NO production inhibition is then determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified overview of antioxidant action and the NF-κB inflammatory pathway.
Caption: General workflow for the DPPH radical scavenging assay.
Caption: Workflow for the cellular nitric oxide production inhibition assay.
Conclusion
Based on the currently available scientific literature, ferulic acid exhibits well-characterized and potent antioxidant and anti-inflammatory properties, supported by quantitative in vitro and in vivo data. This compound, while structurally related to other biologically active cinnamic acid derivatives, remains significantly less studied in these areas. The primary focus of existing research on this compound has been its antifungal activity.
For researchers and drug development professionals, ferulic acid presents a more established foundation for further investigation into its therapeutic applications. The potential of this compound as an antioxidant and anti-inflammatory agent is plausible given the activities of similar compounds, but it requires substantial further investigation, including quantitative in vitro and in vivo studies, to ascertain its efficacy and mechanisms of action. This guide will be updated as more data on the biological activities of this compound becomes available.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potency of 4-Methylcinnamic Acid and 4-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two cinnamic acid derivatives: 4-Methylcinnamic acid and 4-methoxycinnamic acid. The information presented is based on available experimental data to assist in research and development efforts targeting fungal pathogens.
Executive Summary
Both this compound and 4-methoxycinnamic acid exhibit antifungal properties, though their potency and mechanisms of action appear to differ. Experimental evidence suggests that this compound may offer an advantage in specific contexts, particularly in overcoming fungal tolerance and acting as a chemosensitizer to enhance the efficacy of other antifungal drugs. 4-methoxycinnamic acid, on the other hand, has been shown to directly inhibit fungal growth by disrupting the cell wall and membrane. The choice between these compounds would likely depend on the target fungal species and the desired therapeutic strategy, such as standalone treatment versus combination therapy.
Quantitative Antifungal Activity
The antifungal potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct, side-by-side comparisons of the standalone MIC values for both compounds against a wide range of fungal pathogens are not extensively available in the reviewed literature, some studies provide valuable insights into their comparative efficacy, especially when used in combination with other antifungal agents.
One study investigating their role as chemosensitizers for the antifungal drug caspofungin (CAS) against Aspergillus brasiliensis provides a direct comparison.
| Compound | In Combination with Caspofungin (CAS) | Fungal Strain | MIC of Cinnamic Acid Derivative (mM) | MIC of CAS (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound | Yes | Aspergillus brasiliensis | 6.4 | 8 | 0.8 - 1.0 | Chemosensitizing effect |
| 4-Methoxycinnamic acid | Yes | Aspergillus brasiliensis | - | - | 2.0 | No chemosensitizing effect |
Data sourced from a study on cinnamic acid analogs as intervention catalysts. The FICI is a measure of the interaction between two antimicrobial agents; a value ≤ 0.5 is considered synergistic, >0.5 to ≤1.0 is additive, >1.0 to <4.0 is indifferent, and ≥4.0 is antagonistic.
A review of natural cinnamic acids has also reported MIC values for 4-methoxycinnamic acid against various fungal species, although a direct comparison with this compound from the same study is not available.
| Compound | Fungal Strain | MIC (µM) |
| 4-Methoxycinnamic acid | Aspergillus niger | 50.4 - 449 |
| Candida albicans | 50.4 - 449 |
Data compiled from a review on the antimicrobial activity of natural cinnamic acids and their derivatives.[1]
Mechanisms of Antifungal Action
The two cinnamic acid derivatives appear to inhibit fungal growth through different primary mechanisms.
4-Methoxycinnamic Acid: Research indicates that 4-methoxycinnamic acid exerts its antifungal effect by directly targeting the fungal cell structure. Studies on Aspergillus fumigatus have shown that it inhibits the synthesis of the fungal cell wall and increases the permeability of the cell membrane.[2][3] This disruption of essential cellular barriers leads to fungal cell death.
This compound: The primary antifungal role of this compound, as highlighted in the available research, is as an "intervention catalyst" or chemosensitizer.[4][5] This means it can enhance the effectiveness of other antifungal drugs that target the fungal cell wall.[3][6] For instance, it has been shown to overcome the tolerance of certain fungal mutants to 4-methoxycinnamic acid.[4] The substitution of the methoxy group with a methyl group at the para position is considered significant for this enhanced fungal control.[5]
A common proposed mechanism for cinnamic acid derivatives is the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds.[7]
Impact on Fungal Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for fungi to respond to environmental stress, including the presence of antifungal agents. Some studies suggest that the antifungal activity of cinnamic acid derivatives can be enhanced in fungal strains with mutations in the MAPK pathway, indicating that these compounds may interfere with the fungal stress response. For example, Aspergillus fumigatus mutants with defects in the antioxidant MAPK pathway have shown increased susceptibility to certain cinnamic acid derivatives.[5]
The Mincle signaling pathway has been associated with the host's innate immune response when treated with 4-methoxycinnamic acid in the context of fungal keratitis, but this is a host response pathway, not a direct fungal signaling pathway targeted by the compound.[2]
Caption: Mechanism of 4-Methoxycinnamic Acid.
Caption: Chemosensitization by this compound.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines, which have been referenced in studies involving these compounds.
Objective: To determine the in vitro susceptibility of filamentous fungi to this compound and 4-methoxycinnamic acid.
Materials:
-
Test compounds (this compound, 4-methoxycinnamic acid)
-
Positive control antifungal agent (e.g., Amphotericin B, Itraconazole)
-
Fungal isolates
-
Potato Dextrose Agar (PDA) for fungal culture
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Fungal isolates are cultured on PDA plates for 7 days to allow for sufficient sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline and gently scraping the surface.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The upper suspension of conidia is collected and adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm).
-
-
Drug Dilution:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium directly in the 96-well microtiter plates.
-
-
Inoculation:
-
Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
-
Incubation:
-
The inoculated plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is complete inhibition of visible growth.
-
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion
The selection between this compound and 4-methoxycinnamic acid for antifungal drug development should be guided by the intended application. 4-methoxycinnamic acid may be a candidate for a standalone broad-spectrum antifungal due to its direct action on the fungal cell wall and membrane. In contrast, this compound shows significant promise as an adjunctive therapy, capable of enhancing the efficacy of existing cell wall-targeting antifungals and potentially combating drug tolerance. Further research is warranted to establish a comprehensive antifungal profile for both compounds against a wider array of clinically relevant fungi and to further elucidate their specific interactions with fungal signaling pathways.
References
- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic analysis comparison of different cinnamic acid derivatives
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, playing crucial roles in various biological processes. Their diverse applications in the pharmaceutical, cosmetic, and food industries necessitate robust analytical methods for their identification and characterization. This guide provides a comparative spectroscopic analysis of common cinnamic acid derivatives—namely Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, and Sinapic Acid—utilizing UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. This objective comparison, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the selected cinnamic acid derivatives. These values represent characteristic spectroscopic signatures that can be used for their differentiation.
Table 1: UV-Visible Spectroscopic Data
The UV-Vis absorption maxima (λmax) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring. Hydroxylation and methoxylation generally lead to bathochromic (red) shifts.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic Acid | ~273 | ~215 | Methanol[1] |
| p-Coumaric Acid | ~310 | ~228 | Various[2] |
| Caffeic Acid | ~323 | ~245 | Water (pH 7.4)[3] |
| Ferulic Acid | ~321 | ~235 | Methanol/Water[4][5] |
| Sinapic Acid | ~324 | ~236 | Not Specified |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for the cinnamic acid derivatives are presented below.
| Functional Group | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| O-H (Phenolic) | - | ~3383[6] | ~3431, ~3231[6] | ~3434[7] | ~3383, ~3311[7] |
| C=O (Carboxylic Acid) | ~1685[6] | ~1672[6] | ~1645[6] | ~1660-1690 | ~1660-1690 |
| C=C (Alkenyl) | ~1635 | ~1630 | ~1630 | ~1635 | ~1630 |
| C-O (Carboxylic Acid) | ~1310[8] | ~1250 | ~1280 | ~1270 | ~1270 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts for the vinylic and aromatic protons are particularly useful for distinguishing between different derivatives.
| Proton | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| H-α (vinylic) | ~6.45 (d) | ~6.28 (d)[9] | ~6.20 (d) | ~6.35 (d) | ~6.30 (d) |
| H-β (vinylic) | ~7.55 (d) | ~7.50 (d)[9] | ~7.45 (d) | ~7.50 (d) | ~7.50 (d) |
| Aromatic Protons | ~7.40-7.80 (m) | ~6.78 (d), ~7.51 (d)[9] | ~6.75-7.05 (m) | ~6.80-7.30 (m) | ~6.90 (s) |
| OCH₃ Protons | - | - | - | ~3.80 (s) | ~3.85 (s) |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| C=O | ~167.5[9] | ~168.0 | ~168.2 | ~168.5 | ~168.3 |
| C-α | ~118.0 | ~115.5 | ~115.0 | ~115.8 | ~115.2 |
| C-β | ~144.1[9] | ~144.5 | ~145.0 | ~145.2 | ~145.5 |
| Aromatic Carbons | ~126-134 | ~116-160 | ~115-148 | ~110-150 | ~106-148 |
| OCH₃ | - | - | - | ~55.6 | ~56.0 |
Table 5: Mass Spectrometry Data (Negative Ion Mode)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of compounds. In negative ion mode, cinnamic acid derivatives typically show a prominent [M-H]⁻ ion.
| Compound | Molecular Formula | Molecular Weight | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 147.0457[10] | 103.0553 ([M-H-CO₂]⁻)[10] |
| p-Coumaric Acid | C₉H₈O₃ | 164.16 | 163 | 119 ([M-H-CO₂]⁻) |
| Caffeic Acid | C₉H₈O₄ | 180.16 | 179 | 135 ([M-H-CO₂]⁻) |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | 193 | 178 ([M-H-CH₃]⁻), 149 ([M-H-CO₂]⁻) |
| Sinapic Acid | C₁₁H₁₂O₅ | 224.21 | 223 | 208 ([M-H-CH₃]⁻), 179 ([M-H-CO₂]⁻) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Cinnamic acid derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to a concentration of approximately 0.01 mM.[6]
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[3][6] The solvent is used as a blank for baseline correction.
-
Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr pellet press or ATR).
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The vibrational frequencies of characteristic functional groups are identified and compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.[6]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like High-Performance Liquid Chromatography (HPLC) for sample introduction and separation (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization source. For LC-MS analysis, the sample is injected into the HPLC system.
-
Ionization: Electrospray ionization (ESI) is a common technique for these compounds, typically operated in negative ion mode.
-
Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns by inducing collision-induced dissociation (CID) of the precursor ion.[11]
-
Analysis: The molecular ion peak ([M-H]⁻) is identified to determine the molecular weight. The fragmentation pattern provides structural information.[11]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of cinnamic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Ferulic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to Assessing the Purity of Synthesized 4-Methylcinnamic Acid Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Methylcinnamic Acid against a commercially available reference standard. The following sections detail the experimental protocols, present a structured data comparison, and illustrate the analytical workflow for robust purity determination.
Introduction
This compound is a derivative of cinnamic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of the synthesized compound is a critical step in the research and development process, as impurities can affect biological activity, chemical reactivity, and overall product safety. This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to qualitatively and quantitatively assess the purity of a synthesized batch of this compound in comparison to a high-purity (≥99%) reference standard.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be followed by researchers with a foundational understanding of analytical chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a sample by separating it into its individual components. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Reference Standard: Commercially available this compound, ≥99% purity.
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Synthesized Sample Solution: Prepare a solution of the synthesized this compound at the same concentration (100 µg/mL) in methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A linear gradient from 90% A to 10% A over 60 minutes can be effective.[1] Alternatively, an isocratic mobile phase of methanol, acetonitrile, and 2% glacial acetic acid (20:50:30, v/v) can be used.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[3]
-
UV Detection Wavelength: 279 nm or 320 nm.[4]
-
-
Analysis: Inject both the reference standard and the synthesized sample solutions. The purity of the synthesized sample is calculated by comparing the area of the main peak in its chromatogram to the total area of all peaks. The retention time of the main peak in the synthesized sample should match that of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Prepare a sample of the synthesized this compound in the same manner.
-
-
¹H NMR and ¹³C NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra for both the reference and synthesized samples.
-
Typical ¹H NMR chemical shifts for trans-4-methylcinnamic acid in DMSO-d6 are: δ 7.57 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 16.2 Hz, 1H), 7.22 (d, J = 8.1 Hz, 2H).[5]
-
Typical ¹³C NMR chemical shifts in DMSO-d6 include signals around δ 167.81, 144.02, 140.20, 131.61, 129.58, 128.22, 118.18, and 21.05 ppm.[5]
-
-
Analysis: The NMR spectrum of the synthesized sample should be identical to that of the reference standard. The presence of any additional peaks in the spectrum of the synthesized sample indicates the presence of impurities. The relative integration of impurity peaks compared to the product peaks can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (Silylation):
-
To increase volatility, the carboxylic acid group is converted to a trimethylsilyl (TMS) ester.
-
In a vial, dissolve a small amount of the sample (reference or synthesized) in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes).[6]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp to 320 °C at a rate of 10 °C/min.
-
Hold at 320 °C for 3 minutes.[7]
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
-
Analysis: The synthesized sample should show a major peak at the same retention time as the reference standard. The mass spectrum of this peak should match the characteristic fragmentation pattern of the TMS-derivatized this compound. Impurities will appear as separate peaks with different retention times and mass spectra.
Data Presentation: A Comparative Summary
The quantitative data obtained from the analytical techniques should be summarized for a clear comparison between the synthesized this compound and the reference standard.
| Analytical Technique | Parameter | Reference Standard (≥99%) | Synthesized this compound | Pass/Fail |
| HPLC | Purity (%) | ≥ 99.0 | [Insert Experimental Value] | |
| Retention Time (min) | [Insert Experimental Value] | [Insert Experimental Value] | ||
| ¹H NMR | Chemical Shifts (ppm) | Matches reference spectrum | [Compare to reference] | |
| Impurity Peaks | Absent | [Describe any observed] | ||
| ¹³C NMR | Chemical Shifts (ppm) | Matches reference spectrum | [Compare to reference] | |
| Impurity Peaks | Absent | [Describe any observed] | ||
| GC-MS | Retention Time (min) | [Insert Experimental Value] | [Insert Experimental Value] | |
| Mass Spectrum | Matches reference spectrum | [Compare to reference] | ||
| Impurity Peaks | Absent | [Describe any observed] |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Methylcinnamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-Methylcinnamic Acid, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is critical to mitigate these risks.
Table 1: Recommended Personal Protective Equipment for this compound
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (Small Scale) | Safety glasses with side shields or goggles (EN 166 compliant).[2][3] | Chemical-resistant gloves (e.g., nitrile).[2][3][4][5] | Standard laboratory coat.[2][3][5] | Not required under normal conditions with adequate ventilation.[2][3] |
| Weighing/Generating Dust | Goggles (EN 166 compliant).[2][3] | Chemical-resistant gloves.[2][3][4][5] | Laboratory coat. | NIOSH/MSHA approved N95 dust mask or equivalent.[4] |
| Large Scale Operations or Emergency Situations | Chemical safety goggles or face shield.[5] | Chemical-resistant gloves.[2][3][4][5] | Chemical-resistant suit or apron.[2][3][5] | NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust inhalation.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
2. Pre-Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weigh boats, containers) are clean and readily available.
3. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[3][5][6]
-
When transferring the solid, use techniques that minimize dust generation.
-
Wash hands thoroughly with soap and water after handling.[3][6]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6]
-
Keep away from strong oxidizing agents.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (including contaminated consumables) in a designated, properly labeled, and sealed container.
2. Disposal Route:
-
Dispose of the waste at an approved waste disposal plant.[3][7]
-
All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.
3. Important Considerations:
Emergency Spill Workflow
In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
References
- 1. This compound | C10H10O2 | CID 731767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.no [fishersci.no]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound, predominantly trans 99 1866-39-3 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
